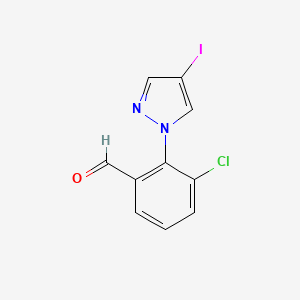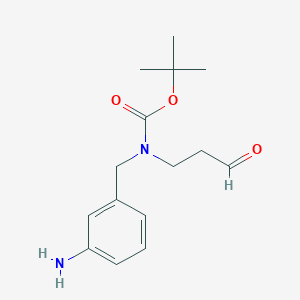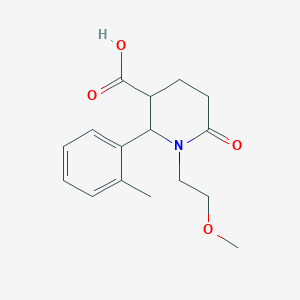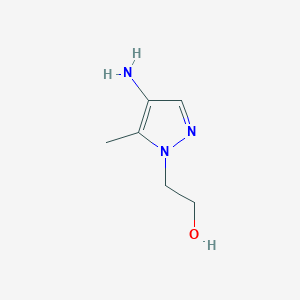![molecular formula C6H4IN3O B13085574 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13085574.png)
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is a heterocyclic compound that features an imidazo[1,2-b]pyridazine core with an iodine atom at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-3-iodoimidazo[1,2-b]pyridazine with tert-butyl (2-(methylamino)ethyl)carbamate in the presence of potassium fluoride (KF) and dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) using silica gel plates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
科学的研究の応用
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure for the development of potential therapeutic agents, including kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cellular proliferation.
Chemical Biology: It is employed in the design of chemical probes to investigate biological systems and identify molecular targets.
作用機序
The mechanism of action of 3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . The inhibition occurs through the binding of the compound to the ATP-binding site of mTOR, preventing its activation and subsequent downstream signaling.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrazine: Known for its versatility in organic synthesis and drug development.
Pyridazine Derivatives: These compounds share the pyridazine core and exhibit a range of biological activities.
Uniqueness
3-Iodoimidazo[1,2-b]pyridazin-6(5H)-one is unique due to the presence of the iodine atom, which can be selectively substituted to create a variety of derivatives. This flexibility makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.
特性
分子式 |
C6H4IN3O |
|---|---|
分子量 |
261.02 g/mol |
IUPAC名 |
3-iodo-5H-imidazo[1,2-b]pyridazin-6-one |
InChI |
InChI=1S/C6H4IN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11) |
InChIキー |
CJBZTUGEOHGUDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=C(N2NC1=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-[(2S)-2-[benzyl(methyl)amino]cyclohexyl]propanamide](/img/structure/B13085502.png)

![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13085511.png)






![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)


![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)
